molecular formula C11H15N3O6S B13502446 Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate

Cat. No.: B13502446
M. Wt: 317.32 g/mol
InChI Key: DJHILMWPIHCHDU-UHFFFAOYSA-N
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Description

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate typically involves the esterification of 3-((2-nitro-4-sulfamoylphenyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Reduction: Ethyl 3-((2-amino-4-sulfamoylphenyl)amino)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfamoyl group can mimic sulfonamide drugs, potentially inhibiting enzymes involved in folate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Ethyl 3-((2-amino-4-sulfamoylphenyl)amino)propanoate: A reduced form of the compound.

Uniqueness

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and sulfamoyl groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N3O6S

Molecular Weight

317.32 g/mol

IUPAC Name

ethyl 3-(2-nitro-4-sulfamoylanilino)propanoate

InChI

InChI=1S/C11H15N3O6S/c1-2-20-11(15)5-6-13-9-4-3-8(21(12,18)19)7-10(9)14(16)17/h3-4,7,13H,2,5-6H2,1H3,(H2,12,18,19)

InChI Key

DJHILMWPIHCHDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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